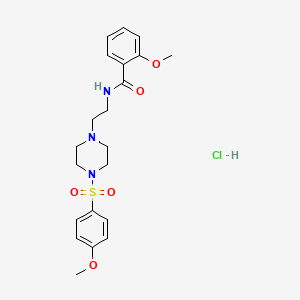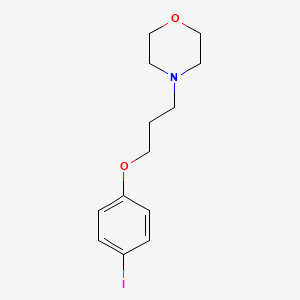![molecular formula C20H14N2O5 B2415306 Acetato de 3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-2-oxo-2H-croman-8-ilo CAS No. 931693-88-8](/img/structure/B2415306.png)
Acetato de 3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-2-oxo-2H-croman-8-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 4-methylphenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl group. The presence of these groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is a heterocycle that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Mecanismo De Acción
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been reported that this compound inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, it has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Furthermore, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate in lab experiments is its diverse range of biological activities. This compound can be used to study the mechanisms of cancer, inflammation, and microbial infections. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate. One of the potential directions is to investigate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Furthermore, the development of novel analogs of this compound with improved biological activities can be another direction for future research. Additionally, the study of the synergistic effects of this compound with other drugs can also be a potential direction for future research.
Métodos De Síntesis
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine and 2-oxo-2H-chromene-8-carbaldehyde in the presence of acetic anhydride and a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Actividades Antimicrobianas
Este compuesto puede ser utilizado en el desarrollo de nuevos agentes antimicrobianos. Se ha encontrado que algunos derivados de este compuesto han mostrado buenas o moderadas actividades contra microorganismos de prueba . Esto lo convierte en un posible candidato para futuras investigaciones en el campo del desarrollo de fármacos antimicrobianos.
Síntesis de Compuestos Bioactivos
El compuesto puede ser utilizado en la síntesis de compuestos bioactivos. Por ejemplo, se ha utilizado en la preparación de un posible compuesto bioactivo 1-(3,4-dimetoxi fenil)-3-(4-metoxifenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ona . Este compuesto ha mostrado un rendimiento moderado debido a la reacción retro-Michael .
Desarrollo de Fungicidas, Bactericidas y Herbicidas
Los derivados de este compuesto, como las 3-aril-3-triazolpropiofenonas, se han descrito como componentes eficientes en formulaciones fungicidas, bactericidas y herbicidas . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos pesticidas.
Síntesis de Sistemas Heterocíclicos con Alto Contenido de Nitrógeno
El compuesto puede ser utilizado en la síntesis de sistemas heterocíclicos con alto contenido de nitrógeno. Estos sistemas han atraído un interés creciente durante la última década debido a su utilidad en diversas aplicaciones, como propulsores, explosivos, pirotecnia y especialmente quimioterapia .
Desarrollo de Agentes Antimicrobianos
Los azoles, que incluyen derivados del triazol, son una clase de agentes antimicrobianos ampliamente utilizados y estudiados debido a su perfil de seguridad y alto índice terapéutico . Este compuesto, al ser un derivado del triazol, puede utilizarse en el desarrollo de nuevos agentes antimicrobianos.
Síntesis de Compuestos Carbonílicos β-Heteroarilados
El compuesto puede ser utilizado en la síntesis de compuestos carbonílicos β-heteroarilados. Estos compuestos son de interés debido a su potencial bioactividad . La reacción de aza-Michael, que puede llevarse a cabo utilizando este compuesto, constituye una herramienta sintética de gran importancia .
Safety and Hazards
Propiedades
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-6-8-13(9-7-11)18-21-19(27-22-18)15-10-14-4-3-5-16(25-12(2)23)17(14)26-20(15)24/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQLMYURMOPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC(=O)C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)
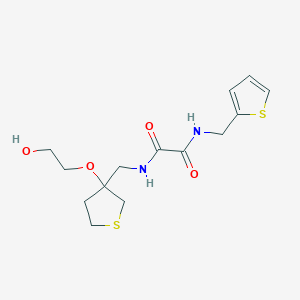
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)
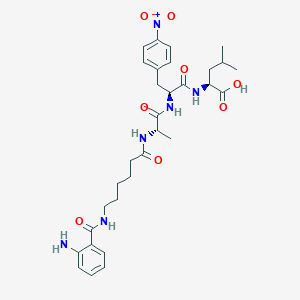
![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)
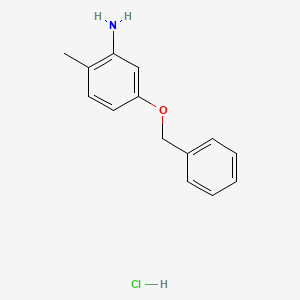
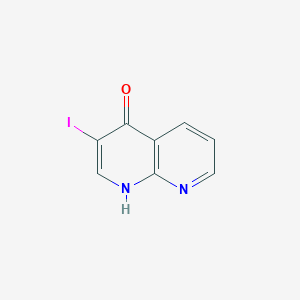
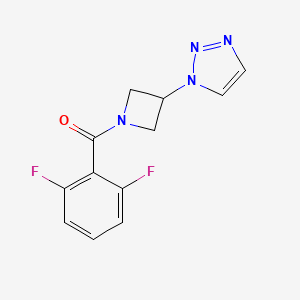

![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)
